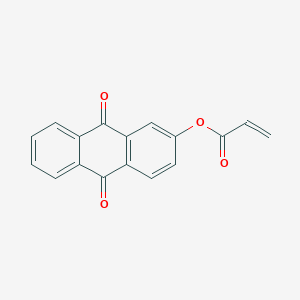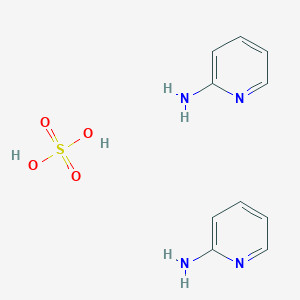
Pyridin-2-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-amine, also known as 2-aminopyridine, is an organic compound with the formula C5H6N2. It is a derivative of pyridine, where an amino group is attached to the second carbon of the pyridine ring. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, Pyridin-2-amine and sulfuric acid form a salt that is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridin-2-amine can be synthesized through several methods. One common method involves the reduction of 2-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the amination of pyridine using ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, Pyridin-2-amine is often produced through the catalytic hydrogenation of 2-nitropyridine. This process involves the use of a metal catalyst and hydrogen gas to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Pyridin-2-amine can be oxidized to form pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.
Substitution: Pyridin-2-amine can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Solvents: Ethanol, methanol, water
Major Products
Oxidation: Pyridine-2-carboxylic acid
Reduction: 2-Aminomethylpyridine
Substitution: Various substituted pyridines depending on the reagents used
Aplicaciones Científicas De Investigación
Pyridin-2-amine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their potential antimicrobial and antiviral properties.
Medicine: Investigated for their role in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and photographic chemicals.
Mecanismo De Acción
The mechanism of action of Pyridin-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound of Pyridin-2-amine, lacking the amino group.
2-Nitropyridine: A precursor in the synthesis of Pyridin-2-amine, containing a nitro group instead of an amino group.
Pyridine-2-carboxylic acid: An oxidation product of Pyridin-2-amine.
Uniqueness
Pyridin-2-amine is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives
Propiedades
Número CAS |
142204-93-1 |
|---|---|
Fórmula molecular |
C10H14N4O4S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
pyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C5H6N2.H2O4S/c2*6-5-3-1-2-4-7-5;1-5(2,3)4/h2*1-4H,(H2,6,7);(H2,1,2,3,4) |
Clave InChI |
ABZMJZYBIIGOTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


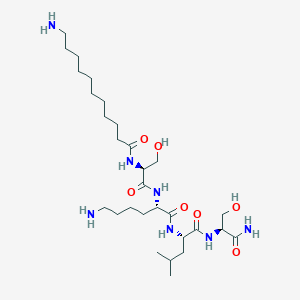
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
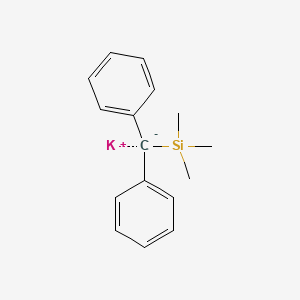
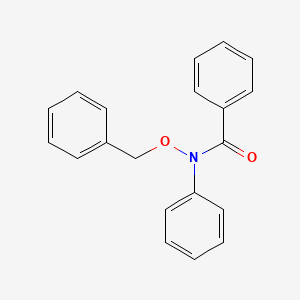
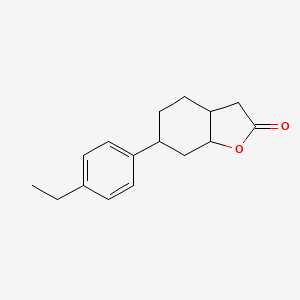

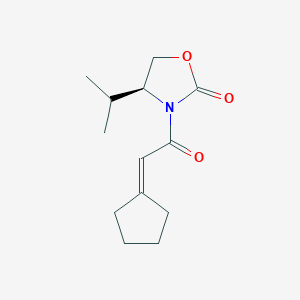
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)

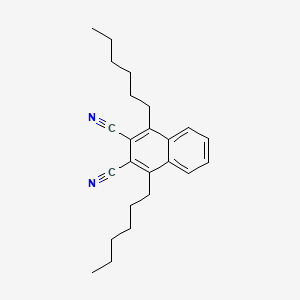
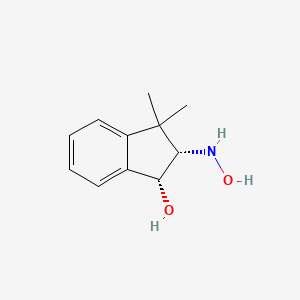
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
